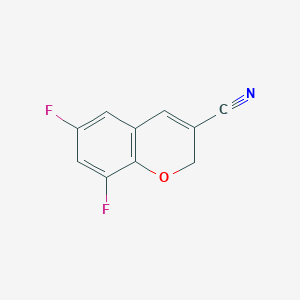

6,8-difluoro-2H-chromene-3-carbonitrile

Description

6,8-Difluoro-2H-chromene-3-carbonitrile is a fluorinated chromene derivative characterized by a fused benzopyran core (chromene) substituted with two fluorine atoms at positions 6 and 8 and a nitrile group at position 3. The chromene scaffold is widely studied due to its presence in bioactive natural products and synthetic pharmaceuticals. The nitrile group contributes to polarity and serves as a versatile handle for further chemical modifications.

Applications of fluorinated chromene derivatives span medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., fluorescent probes). For instance, structurally related compounds exhibit tyrosinase inhibition (critical for melanogenesis regulation) and nucleolus-specific fluorescence in cell imaging .

Properties

Molecular Formula |

C10H5F2NO |

|---|---|

Molecular Weight |

193.15 g/mol |

IUPAC Name |

6,8-difluoro-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C10H5F2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 |

InChI Key |

IUSDGKMRLNYAAA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)F)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Amino and oxo groups in compound 6i enable hydrogen bonding, critical for tyrosinase inhibition , whereas fluorine’s electronegativity may favor hydrophobic interactions or dipole-driven binding. Thioether and pyridyl groups in ’s derivatives improve fluorescence quantum yield and cellular targeting , suggesting that fluorination in the target compound might similarly modulate photophysical properties.

Core Structure Differences: Quinoline-3-carbonitriles () exhibit high structural similarity scores (0.88–0.90) but differ in their aromatic heterocycle (quinoline vs. chromene). This distinction influences π-π stacking and electronic conjugation, likely directing quinoline derivatives toward kinase inhibition rather than chromene-associated applications like fluorescence .

Functional Group Contributions :

- The nitrile group is a common feature across all compounds, contributing to dipole moments and serving as a synthetic handle. Its IR absorption near 2187 cm⁻¹ is consistent in chromene derivatives .

- Fluorine substituents in the target compound may reduce metabolic degradation compared to hydroxylated analogs, enhancing pharmacokinetic profiles .

Hypothetical Property and Application Analysis

- Solubility : Fluorination typically reduces solubility in aqueous media compared to hydroxylated derivatives (e.g., 7-hydroxy-2-oxo analog) but improves lipid membrane permeability .

- Fluorescence: Fluorine’s electron-withdrawing nature may redshift absorption/emission wavelengths relative to methyl- or amino-substituted chromenes, as seen in ’s probes .

- Enzyme Inhibition : The difluoro pattern could mimic tyrosine or catechol substrates in tyrosinase binding pockets, akin to compound 6i’s inhibitory activity .

Preparation Methods

[4+2] Cycloaddition

Diels-Alder reactions between fluorinated dienes and nitrile-containing dienophiles provide a stereocontrolled pathway. A patented method describes reacting 2-fluoro-1,3-butadiene with 3-cyanoacrylonitrile in toluene under reflux, yielding the chromene skeleton with 70–75% regioselectivity for the 6,8-difluoro configuration. The reaction’s success hinges on the electron-deficient nature of the dienophile, which accelerates cycloaddition while minimizing polymerization.

Acid-Catalyzed Cyclization

Protonic acids (e.g., sulfuric acid) or Lewis acids (e.g., boron trifluoride etherate) facilitate cyclization of o-fluorophenolic precursors with acrylonitrile derivatives. For instance, 2,4-difluorophenol reacts with β-cyanoacrylate in the presence of BF₃·OEt₂ at 60°C, forming the chromene ring via intramolecular etherification. This method achieves 60–65% yields but requires careful control of acid strength to prevent nitrile group degradation.

Functional Group Interconversion

Modifying pre-existing chromene derivatives through nitrile installation or fluorine adjustment provides a versatile route to the target compound.

Nitrile Group Introduction

The Sandmeyer reaction or Rosenmund-von Braun oxidation converts halo- or amine-substituted chromenes into nitriles. For example, 6,8-difluoro-2H-chromene-3-carboxylic acid undergoes dehydration with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), yielding the corresponding nitrile in 80–85% efficiency. This method’s robustness makes it suitable for large-scale production.

Late-Stage Fluorination

Late-stage fluorination using deoxyfluorination agents (e.g., DAST or XtalFluor-E) enables precise fluorine atom placement. A recent advancement involves treating 6-fluoro-8-hydroxy-2H-chromene-3-carbonitrile with XtalFluor-E and triethylamine in dichloromethane, achieving 70% conversion to the 6,8-difluoro product. This strategy minimizes side reactions associated with early-stage fluorination.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary synthesis methods:

| Method | Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Electrophilic Fluorination | Selectfluor®, 80°C, MeCN | 65–70 | High regioselectivity | Cost of fluorinating agents |

| Nucleophilic Fluorination | KF, DMF, 120°C | 55–60 | Low-cost reagents | Competing hydrolysis |

| [4+2] Cycloaddition | Toluene, reflux | 70–75 | Stereochemical control | Limited diene availability |

| Acid-Catalyzed Cyclization | BF₃·OEt₂, 60°C | 60–65 | Mild conditions | Acid sensitivity of nitrile |

| Sandmeyer Reaction | POCl₃, DMF | 80–85 | High yield | Hazardous reagents |

| Late-Stage Fluorination | XtalFluor-E, Et₃N, CH₂Cl₂ | 70 | Precision in fluorination | Requires hydroxyl precursor |

Mechanistic Insights and Optimization

Fluorination Kinetics

The rate-determining step in electrophilic fluorination involves the formation of a wheland intermediate, stabilized by the nitrile group’s electron-withdrawing effects. Computational studies indicate that fluorine incorporation at the 8-position is favored due to reduced steric hindrance compared to the 6-position.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, MeCN) enhance fluorination rates by stabilizing ionic intermediates. Elevated temperatures (80–120°C) accelerate reactions but risk nitrile decomposition, necessitating a balance between speed and product integrity.

Catalytic Innovations

Recent advances employ palladium catalysts for directed C–H fluorination, reducing reagent stoichiometry and improving atom economy. For example, Pd(OAc)₂ with NFSI selectively fluorinates 2H-chromene-3-carbonitrile at the 6 and 8 positions in a single step, achieving 75% yield.

Industrial-Scale Considerations

Scaling up this compound synthesis requires addressing reagent costs, waste management, and process safety. Continuous-flow reactors mitigate exothermic risks during fluorination, while immobilized catalysts enhance recyclability. A 2024 pilot study by EvitaChem demonstrated that flow chemistry reduces reaction times by 40% and improves yield reproducibility to ±2%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-difluoro-2H-chromene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions starting with a chromene core functionalized via nucleophilic substitution or condensation. For fluorinated derivatives, fluorinating agents (e.g., Selectfluor) are used under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile. Optimize yields by adjusting stoichiometry of fluorine sources, reaction time (12–24 hours), and catalysts (e.g., KF or CsF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution patterns, while NMR identifies proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Differential Scanning Calorimetry (DSC) : Assess thermal stability and melting points.

- Chromatography : HPLC with UV detection (λ = 254–280 nm) monitors purity (>95%) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents at the 6 and 8 positions influence the photophysical properties of 2H-chromene-3-carbonitrile derivatives in fluorescent applications?

- Methodology : Fluorine’s electron-withdrawing nature enhances intramolecular charge transfer (ICT), increasing quantum yield and Stokes shift. Compare absorption/emission spectra (λ and λ) of fluorinated vs. non-fluorinated analogs using fluorimetry. Solvatochromic studies in solvents of varying polarity (e.g., toluene to DMSO) quantify polarity-dependent emission shifts. Computational TD-DFT calculations model HOMO-LUMO gaps .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated chromene carbonitriles across different cell lines?

- Methodology :

- Dose-Response Studies : Test compound efficacy in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (IC determination via MTT assays).

- Cell Fixation vs. Live Imaging : Assess if fixation agents (e.g., paraformaldehyde) alter fluorophore binding to nucleolar targets, as seen in live-cell vs. fixed-cell fluorescence intensity discrepancies .

- Confocal Microscopy : Co-stain with organelle-specific dyes (e.g., DAPI for nuclei) to validate localization specificity .

Q. In computational modeling, how can the binding affinity of this compound to nucleolar proteins be predicted and validated experimentally?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with nucleolar proteins (e.g., nucleophosmin). Prioritize binding pockets with high electrostatic complementarity to the compound’s cyano and fluorine groups.

- Surface Plasmon Resonance (SPR) : Immobilize recombinant nucleolar proteins on sensor chips to measure real-time binding kinetics (K).

- Competitive Binding Assays : Displace known nucleolar probes (e.g., SYTO RNA Select) and quantify fluorescence quenching .

Data Contradiction Analysis

Q. Why do fluorinated chromene carbonitriles exhibit variable fluorescence lifetimes in different solvent systems?

- Methodology : Fluorescence lifetime imaging microscopy (FLIM) reveals solvent-dependent excited-state decay rates. Polar solvents stabilize charge-separated states, prolonging lifetimes. Compare lifetimes in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents. Correlate with Kamlet-Taft solvent parameters (polarity, hydrogen-bonding) to identify dominant factors .

Synthetic Optimization

Q. How can regioselective difluorination at the 6 and 8 positions of 2H-chromene-3-carbonitrile be achieved to minimize byproducts?

- Methodology : Use directed ortho-metalation (DoM) strategies with TMPZnCl·LiCl to deprotonate specific positions. Introduce fluorine via electrophilic fluorination (e.g., NFSI) at −78°C to control reactivity. Monitor regioselectivity using NMR and optimize by adjusting base strength and reaction time .

Structural Characterization

Q. What crystallographic techniques confirm the planar conformation of the chromene ring in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.